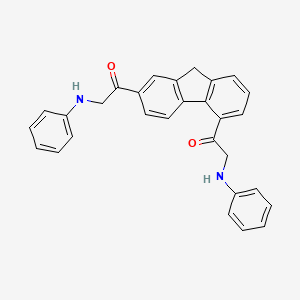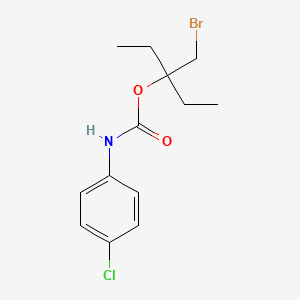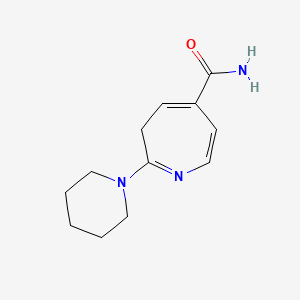
(Nona-1,2,5-trien-7-yn-4-yl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Nona-1,2,5-trien-7-yn-4-yl)benzene is a complex organic compound characterized by its unique structure, which includes a benzene ring substituted with a nona-1,2,5-trien-7-yn-4-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Nona-1,2,5-trien-7-yn-4-yl)benzene typically involves multi-step organic reactions. One common method is the coupling of a benzene derivative with a nona-1,2,5-trien-7-yn-4-yl precursor under specific reaction conditions. This process often requires the use of catalysts such as palladium or copper to facilitate the coupling reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
(Nona-1,2,5-trien-7-yn-4-yl)benzene can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic aromatic substitution reactions are common, where the benzene ring reacts with electrophiles to form substituted products.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce various halogenated derivatives .
Scientific Research Applications
(Nona-1,2,5-trien-7-yn-4-yl)benzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism of action of (Nona-1,2,5-trien-7-yn-4-yl)benzene involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
(Nona-1,2,5-trien-7-yn-4-yl)benzene: Unique due to its specific substitution pattern on the benzene ring.
(Octa-1,2,5-trien-7-yn-4-yl)benzene: Similar structure but with one fewer carbon atom in the side chain.
(Deca-1,2,5-trien-7-yn-4-yl)benzene: Similar structure but with one additional carbon atom in the side chain.
Uniqueness
This compound stands out due to its specific combination of triple and double bonds in the side chain, which imparts unique chemical and physical properties. This makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
87639-31-4 |
|---|---|
Molecular Formula |
C15H14 |
Molecular Weight |
194.27 g/mol |
InChI |
InChI=1S/C15H14/c1-3-5-7-11-14(10-4-2)15-12-8-6-9-13-15/h6-14H,2H2,1H3 |
InChI Key |
RTQIZBSDXKPCAF-UHFFFAOYSA-N |
Canonical SMILES |
CC#CC=CC(C=C=C)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Methyldihydro-6H-pyrazolo[1,2-a][1,2,4]triazine-1,3(2H,4H)-dione](/img/structure/B14391059.png)
![Pentyl 4-{[cyano(phenyl)methyl]amino}benzoate](/img/structure/B14391067.png)
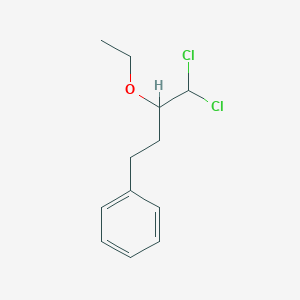
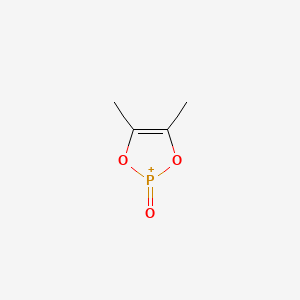

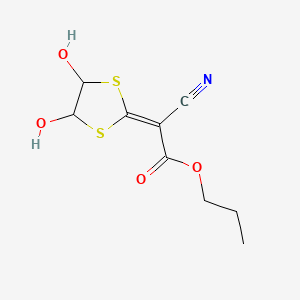
![Carbamic acid, [2-(1-methylethyl)phenyl]-, ethyl ester](/img/structure/B14391091.png)
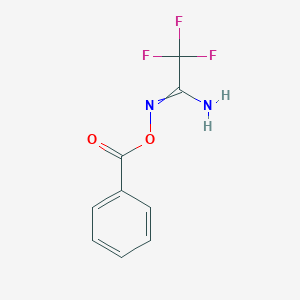
![N,N,N',N''-Tetramethyl-N'-[3-(trimethoxysilyl)propyl]guanidine](/img/structure/B14391110.png)
![[(Octadecylazanediyl)bis(methylene)]bis[methyl(phosphinic acid)]](/img/structure/B14391113.png)
![[2-Methyl-3-(pyridin-3-yl)phenyl]methanol](/img/structure/B14391117.png)
